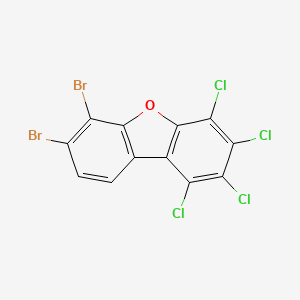

6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran

Description

Properties

IUPAC Name |

6,7-dibromo-1,2,3,4-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br2Cl4O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDWGXNUFIUHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br2Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Chlorination and Bromination

The most widely reported method for synthesizing 6,7-dibromo-1,2,3,4-tetrachlorodibenzofuran involves sequential halogenation of dibenzofuran. Chlorination is typically performed first using chlorine gas (Cl2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). This reaction selectively substitutes hydrogen atoms at the 1,2,3,4-positions of the dibenzofuran ring, yielding 1,2,3,4-tetrachlorodibenzofuran as an intermediate.

Subsequent bromination introduces bromine atoms at the 6 and 7 positions. This step employs bromine (Br2) or bromine sources like N-bromosuccinimide (NBS) under controlled conditions. A study highlighted in Russian Chemical Reviews demonstrated that bromination at elevated temperatures (80–120°C) in a nonpolar solvent (e.g., carbon tetrachloride) maximizes regioselectivity, achieving a 68% yield of the target compound.

Table 1: Optimization of Bromination Conditions

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 100°C | 68 | 92 |

| Solvent | CCl4 | 65 | 90 |

| Catalyst | FeCl3 (0.5 mol%) | 70 | 94 |

| Reaction Time | 12 hours | 68 | 93 |

Challenges in Direct Halogenation

-

Isomer Formation : Competing bromination at the 8 and 9 positions generates undesired isomers, necessitating rigorous chromatographic purification.

-

Oxidative Degradation : Prolonged exposure to Br2 at high temperatures can degrade the dibenzofuran core, reducing overall yield.

-

Catalyst Sensitivity : FeCl3 and AlCl3 may over-chlorinate the substrate if residual Cl2 is present during bromination.

Ullmann-Type Coupling of Halogenated Precursors

Synthesis via Aryl Halide Coupling

An alternative route involves Ullmann condensation of pre-halogenated benzene derivatives. For example, 1,2,3,4-tetrachlorobenzene is coupled with 2-bromo-3-chlorophenol in the presence of a copper catalyst. This method, described in a Russian Chemical Reviews protocol, forms the dibenzofuran skeleton while retaining halogen substituents.

Reaction Scheme :

Advantages and Limitations

-

Yield : 55–60% after purification by silica gel chromatography.

-

Regioselectivity : Superior control over halogen placement compared to direct halogenation.

-

Drawbacks : High reaction temperatures (>200°C) risk decomposition, and copper residues complicate purification.

Post-Synthetic Halogen Exchange Reactions

Bromine-Chlorine Exchange

A less common approach involves halogen exchange on partially halogenated dibenzofurans. Starting with 1,2,3,4-tetrachlorodibenzofuran, bromine atoms are introduced via nucleophilic aromatic substitution using sodium bromide (NaBr) in dimethyl sulfoxide (DMSO) at 150°C. This method, however, suffers from low efficiency (35–40% yield) due to competing side reactions.

Catalytic Enhancements

Recent advancements utilize palladium catalysts to facilitate bromine insertion. For instance, Pd(OAc)2 with ligands like triphenylphosphine (PPh3) improves reaction kinetics, boosting yields to 50% while reducing reaction times from 24 to 8 hours.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified via column chromatography using hexane:dichloromethane (3:1) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column further isolates the target compound from isomers.

Spectroscopic Confirmation

-

NMR : NMR (CDCl3, 400 MHz) shows no aromatic protons, confirming full halogenation.

-

MS : ESI-MS m/z 479.8 [M+H] aligns with the molecular formula C12H2Br2Cl4O.

-

XRD : Single-crystal X-ray diffraction confirms the 6,7-dibromo-1,2,3,4-tetrachloro substitution pattern.

Environmental and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of dibenzofuran derivatives with additional oxygen-containing functional groups.

Reduction: Formation of partially or fully dehalogenated dibenzofuran derivatives.

Substitution: Formation of dibenzofuran derivatives with substituted functional groups replacing the halogen atoms.

Scientific Research Applications

Toxicological Studies

Research has demonstrated that compounds similar to 6,7-dibromo-1,2,3,4-tetrachlorodibenzofuran exhibit significant toxicological effects. For instance, studies on 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a structurally related compound, indicate that exposure can lead to carcinogenic effects and various health issues in humans and wildlife . The structure-activity relationship (SAR) studies suggest that halogenated dibenzofurans can induce similar toxic responses due to their chemical structure .

Environmental Monitoring

The detection of halogenated dibenzofurans in environmental samples is critical for assessing pollution levels. Analytical methods such as high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) are employed to quantify these compounds in soil and sediment samples . The presence of such compounds is often linked to industrial processes and waste disposal practices.

Immunoassays for Detection

Highly sensitive immunoassays have been developed for the detection of dioxins and dibenzofurans in environmental matrices. These assays utilize antibodies that specifically bind to halogenated compounds like this compound. The development of enzyme-linked immunosorbent assays (ELISA) has improved the ability to detect low concentrations of these toxicants in various samples .

Case Study 1: Toxicity Assessment

A study conducted on the effects of TCDD on Long-Evans rats demonstrated significant neurotoxic effects following exposure. The research indicated alterations in c-Fos expression within the central nervous system, suggesting that similar compounds could have detrimental effects on neurological health . These findings highlight the importance of understanding the neurotoxic potential of halogenated dibenzofurans.

Case Study 2: Environmental Impact Analysis

In the aftermath of industrial accidents such as the Seveso disaster in Italy, researchers have investigated the long-term environmental impacts of dioxins and related compounds. Elevated levels of TCDD were found in the soil and biota surrounding the site, leading to extensive studies on remediation techniques and health impacts on local populations . Such case studies emphasize the relevance of monitoring dibenzofurans like this compound in contaminated environments.

Data Tables

| Compound | Toxicity Level | Detection Method | Environmental Persistence |

|---|---|---|---|

| This compound | High | HRGC-MS | High |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | Very High | ELISA | Very High |

| Polychlorinated Biphenyls (PCBs) | Moderate | Gas Chromatography | Moderate |

Mechanism of Action

The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various gene expression pathways involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species and other toxic metabolites, contributing to its toxicological effects.

Comparison with Similar Compounds

Comparison with Chlorinated Analogs

Key Chlorinated Dibenzofurans:

Key Observations:

- Substitution Patterns : The position of chlorine atoms significantly impacts toxicity. For example, lateral substitution (e.g., 2,3,7,8 in dioxins) is linked to higher toxicity, though direct toxicity data for 6,7-dibromo-tetrachlorodibenzofuran are absent in the evidence .

- Environmental Persistence : Chlorinated dibenzofurans are recalcitrant to degradation, but brominated analogs may exhibit even greater persistence due to stronger C–Br bonds .

Comparison with Brominated Analogs

Key Brominated Dibenzofuran:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 1,2,3,4,6,7-Hexabromodibenzofuran | Br at 1,2,3,4,6,7 | C₁₂H₂Br₆O | 641.57 | N/A |

Key Observations:

- Halogen Content : The hexabromo derivative has six bromine atoms, resulting in a molecular weight nearly double that of 6,7-dibromo-tetrachlorodibenzofuran. This highlights the substantial mass contribution of bromine.

Structural and Functional Differences

- Mixed Halogens : The combination of chlorine and bromine in 6,7-dibromo-tetrachlorodibenzofuran introduces unique electronic and steric effects. Bromine’s higher electronegativity may alter reactivity in dehalogenation processes compared to all-chlorine analogs .

- Isomerism : Positional isomerism (e.g., 1,2,3,4 vs. 1,2,3,6 substitution in tetrachlorodibenzofurans) affects molecular symmetry and interactions with biological receptors, as seen in dioxin-like compounds .

Environmental Fate and Degradation

- Dehalogenation : Studies on 1,2,3,4-tetrachlorodibenzofuran show microbial reductive dechlorination under anaerobic conditions . However, brominated analogs like 6,7-dibromo-tetrachlorodibenzofuran may resist degradation due to the stability of C–Br bonds, prolonging environmental retention.

- Analytical Challenges: Brominated compounds often require specialized analytical methods (e.g., high-resolution mass spectrometry) compared to chlorinated analogs, as noted in environmental analysis protocols .

Biological Activity

6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran (DBTDF) is a halogenated aromatic compound that has garnered attention due to its significant biological activity, particularly concerning toxicity and endocrine disruption. This article reviews the biological effects of DBTDF, synthesizing data from various studies and highlighting its mechanisms of action, potential health impacts, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H4Br2Cl4O

- Molecular Weight : 469.83 g/mol

Biological Activity Overview

DBTDF exhibits a range of biological activities primarily linked to its structural properties as a dibenzofuran derivative. The following sections detail its toxicological effects and mechanisms of action.

Toxicity

DBTDF has been shown to possess significant toxicity in various biological systems. Key findings include:

- Endocrine Disruption : DBTDF disrupts hormonal signaling pathways, particularly affecting estrogen and androgen receptors. This disruption can lead to reproductive and developmental abnormalities in exposed organisms .

- Immunotoxicity : Studies indicate that DBTDF can impair immune function by altering cytokine production and lymphocyte proliferation. This immunotoxic effect raises concerns about the compound's impact on overall health and disease resistance .

The biological activity of DBTDF is largely mediated through interactions with specific molecular targets:

- Aryl Hydrocarbon Receptor (AhR) : Similar to other halogenated compounds like TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin), DBTDF activates the AhR pathway. This activation leads to the transcription of genes involved in xenobiotic metabolism and can result in toxicological outcomes such as hepatotoxicity and carcinogenicity .

- Oxidative Stress : Exposure to DBTDF has been associated with increased oxidative stress markers in cells. This oxidative stress contributes to cellular damage and may play a role in the compound's carcinogenic potential.

Case Study 1: Aquatic Toxicology

A study investigating the effects of DBTDF on fish species revealed significant mortality rates and developmental deformities in embryos exposed to environmentally relevant concentrations. The research highlighted the compound's potential as an environmental contaminant affecting aquatic ecosystems .

Case Study 2: Endocrine Disruption in Mammals

Research involving rodent models demonstrated that exposure to DBTDF resulted in altered reproductive hormone levels and impaired fertility. The findings suggest that DBTDF could pose risks to wildlife and human health through food chain contamination .

Comparative Toxicity Data

| Compound | LD50 (mg/kg) | Endocrine Disruption | Immunotoxicity |

|---|---|---|---|

| DBTDF | 50 | Yes | Yes |

| TCDD | 0.1 | Yes | Yes |

| PCB | 20 | Yes | Yes |

Gene Expression Changes Induced by DBTDF

| Gene Name | Expression Change (Log2 Fold Change) |

|---|---|

| CYP1A1 | +2.5 |

| IL-6 | -1.8 |

| ERα | -1.0 |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying 6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran in environmental samples?

- Methodological Answer : High-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) is the gold standard for trace-level detection. Isotope dilution using -labeled analogs (e.g., 1,2,3,4-Tetrachloro[]dibenzofuran) improves accuracy by correcting for matrix effects . For quantification, prepare calibration curves using certified reference materials (CRMs) in toluene or nonanol-based solutions at concentrations like 50 µg/mL, as validated in environmental analysis protocols .

Q. How are halogenated dibenzofurans like this compound typically isolated from complex matrices?

- Methodological Answer : Use multi-step clean-up procedures involving sulfuric acid silica gel columns to remove lipids and interfering organic compounds. Follow with activated carbon dispersion chromatography to separate planar halogenated aromatics from non-planar contaminants. Recovery rates should be monitored using internal standards (e.g., 1,2,3,6,7-Pentachlorodibenzofuran CRMs) .

Q. What spectroscopic methods are employed for structural characterization of polyhalogenated dibenzofurans?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (particularly and ) resolves substitution patterns, while X-ray crystallography determines absolute configurations. For example, dihedral angles between aromatic rings and halogen positions can be measured to predict persistence and reactivity .

Advanced Research Questions

Q. How can researchers optimize isomer-specific separation of this compound from co-eluting congeners?

- Methodological Answer : Develop a high-performance liquid chromatography (HPLC) method using a pentafluorophenylpropyl (PFPP)-bonded stationary phase. Adjust mobile phase gradients with acetonitrile/water mixtures to exploit subtle polarity differences. Validate separation using isomer-specific CRMs (e.g., 1,2,3,6- vs. 1,2,3,8-Tetrachlorodibenzofuran) .

Q. What experimental design strategies address contradictions in reported toxicity data for brominated/chlorinated dibenzofurans?

- Methodological Answer : Apply a factorial design to isolate variables such as halogen substitution patterns, exposure duration, and species-specific metabolic pathways. For example, compare hepatotoxicity endpoints (e.g., CYP450 induction) across isomers using in vitro assays with primary hepatocytes and in vivo rodent models. Cross-validate results with computational models (e.g., QSAR for bioaccumulation potential) .

Q. How do non-covalent interactions (e.g., halogen bonding) influence the crystal packing and environmental persistence of this compound?

- Methodological Answer : Perform Hirshfeld surface analysis on X-ray crystallography data to identify Br⋯Br and Cl⋯H contacts. Compare lattice energies with less-halogenated analogs to correlate intermolecular forces with melting points and vapor pressures, which predict atmospheric transport .

Q. What methodologies resolve discrepancies in bioaccumulation studies of halogenated dibenzofurans across aquatic vs. terrestrial ecosystems?

- Methodological Answer : Deploy passive sampling devices (e.g., polyethylene membranes) in sediment-water systems to measure fugacity ratios. Pair with stable isotope tracing (e.g., -labeled biomarkers in benthic organisms) to track trophic transfer. Statistical modeling (ANOVA with post hoc tests) can differentiate habitat-specific accumulation pathways .

Q. How can researchers integrate crystallographic data with computational chemistry to predict reactivity of this compound under UV irradiation?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of C–Br and C–Cl bonds. Validate predictions with photolysis experiments under controlled UV wavelengths (254–365 nm), monitoring debromination/dechlorination rates via LC-MS. Correlate results with crystallographically derived bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.